molecular formula C20H30O2 B1665172 Isocunabic acid CAS No. 20316-84-1

Isocunabic acid

Cat. No. B1665172
CAS RN: 20316-84-1
M. Wt: 302.5 g/mol
InChI Key: NIKHGUQULKYIGE-JSQCUCEHSA-N
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Description

Argyrophilic acid is a bioactive chemical.

Scientific Research Applications

Research on Antituberculosis Drugs

Isoniazid (isonicotinic acid hydrazide, INH) is a widely used antituberculosis drug. A study identified a mutation within the mycobacterial inhA gene that conferred resistance to INH, suggesting that InhA could be a primary target of INH action. The InhA protein is involved in mycolic acid biosynthesis, which is essential for tuberculosis-causing bacteria (Banerjee et al., 1994).

Role in Radioprotection and Radiosensitization

Ascorbic acid, a form of isonicotinic acid, has been used in experiments to understand its role in radioprotection and radiosensitization. It repairs organic radicals and has been found to interact with various sensitizers, impacting their radiosensitizing properties (Redpath & Willson, 1973).

Isothermal Amplification of Nucleic Acids

Isonicotinic acid derivatives are used in isothermal amplification techniques as alternatives to PCR. These methods are crucial for biosensing targets such as DNA, RNA, cells, proteins, small molecules, and ions. Isothermal amplification aids in bioimaging, biosensing, and the construction of nucleic acid nanomaterials (Zhao et al., 2015).

Nucleic Acids and Nanotechnology

Functional nucleic acids (FNA) interact with various nanomaterials, including isonicotinic acid derivatives. This interaction has led to numerous applications in bioimaging, biosensing, and biomedicine. These applications exploit the unique properties of FNAs combined with nanomaterials (Xu et al., 2019).

Use in Chemotherapeutic Agents

Isogambogenic acid, a derivative, can induce apoptosis-independent autophagic cell death in non-small cell lung carcinoma cells, suggesting its potential as a chemotherapeutic agent (Yang et al., 2015).

Microarrays and Biosensors

Peptide nucleic acids (PNAs), including those modified with isonicotinic acid, are used in microarrays and biosensors for analyzing biomolecules. They offer superior hybridization characteristics and stability compared to traditional nucleic acids (Brandt & Hoheisel, 2004).

Diagnostic Applications

PNAs, including isonicotinic acid-modified variants, are crucial in diagnostic applications and therapeutic interventions. They serve as highly specific tools in molecular diagnostics, providing insights into metabolic processes and targeted therapies (Janson & During, 2006).

Isotachophoresis in Biomolecular Reactions

Isonicotinic acid derivatives have been used in isotachophoresis (ITP) to control and accelerate chemical reactions, including those involving nucleic acids and proteins. ITP is a versatile technique enhancing the efficiency of various assays (Eid & Santiago, 2017).

Photocatalytic Degradation Studies

Isonicotinic acid, a related compound, has been used to enhance the surface area and pore volume of metal-organic frameworks (MOFs) for improved catalytic activity. These MOFs have applications in the photocatalytic degradation of pollutants like methylene blue (Zulys et al., 2022).

properties

CAS RN

20316-84-1

Product Name

Isocunabic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1S,4S,5S,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14?,15-,16-,18+,19-,20+/m0/s1

InChI Key

NIKHGUQULKYIGE-JSQCUCEHSA-N

Isomeric SMILES

C[C@@]12CCC[C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

argyrophilic acid
ent-kaur-16-en-19-oic acid
kaur-16-en-19-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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